

# Falnidamol Profile and Experimental Data

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Falnidamol

CAS No.: 196612-93-8

Cat. No.: S547937

Get Quote

The tables below consolidate the chemical, pharmacological, and experimental data available for **Falnidamol**.

**Table 1: Basic Chemical and Pharmacological Profile**

| Aspect            | Details                                                                                             |
|-------------------|-----------------------------------------------------------------------------------------------------|
| Chemical Names    | Falnidamol, BIBX 1382, BIBX-1382 [1] [2]                                                            |
| IUPAC Name        | 4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine [2] |
| Molecular Formula | C <sub>18</sub> H <sub>19</sub> ClFN <sub>7</sub> [2]                                               |
| Molecular Weight  | 387.847 g/mol [2]                                                                                   |
| Primary Target    | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase [1] [2]                                     |
| Secondary Target  | ABCB1 Transporter (P-glycoprotein) [1] [3]                                                          |
| Clinical Status   | Phase 1 trials for solid tumors (development reportedly suspended) [2]                              |

Table 2: Key Experimental Findings on ABCB1 Inhibition

| Assay Type                                | Key Findings                                                                                               | Experimental Context                                                                                                                 |
|-------------------------------------------|------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| <b>Cytotoxicity &amp; Reversal</b>        | Specifically reversed ABCB1-mediated MDR; increased efficacy of doxorubicin and paclitaxel [1] [3].        | Pre-incubation with Falnidamol (e.g., 2h) followed by chemotherapeutic agents in resistant cell lines (HELA-Col, SW620-Adr) [1] [3]. |
| <b>Colony Formation &amp; 3D Spheroid</b> | Significantly inhibited colony formation and 3D microsphere growth in combination with paclitaxel [1] [3]. | Treatment sequences (e.g., Falnidamol 2h -> Paclitaxel 4h); results measured after 7-10 days [1] [3].                                |
| <b>Intracellular Drug Accumulation</b>    | Increased accumulation and reduced efflux of doxorubicin in ABCB1-overexpressing cells [1] [3].            | Flow cytometry analysis after treatment with Falnidamol and doxorubicin [1] [3].                                                     |
| <b>ATPase Activity</b>                    | Suppressed ABCB1 ATPase activity [1] [3].                                                                  | Tested on ABCB1-overexpressing cell membranes incubated with Falnidamol [1] [3].                                                     |
| <b>Binding Interaction</b>                | Binds directly to the drug-binding site of ABCB1 transporter [1] [3].                                      | Determined via molecular docking analysis and cellular thermal shift assay (CETSA) [1] [3].                                          |

## Experimental Protocols for Key Assays

For researchers looking to replicate or understand the key findings, here is a summary of the core methodologies cited in the studies.

### 1. Cytotoxicity and MDR Reversal Assay (MTT Assay)

- **Purpose:** To assess the cytotoxicity of **Falnidamol** and its ability to reverse multidrug resistance (MDR).
- **Cell Seeding:** Cells are seeded into 96-well plates (e.g.,  $(5 \times 10^3)$  cells/well) and cultured overnight.

- **Treatment:**
  - *Cytotoxicity:* Cells are treated with varying concentrations of **Falnidamol** alone.
  - *Reversal:* Cells are pre-incubated with **Falnidamol** or a positive control (e.g., Verapamil) for 2 hours, followed by addition of chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel).
- **Incubation & Measurement:** After 72 hours, MTT reagent is added. The resulting formazan crystals are dissolved, and absorbance is measured at 570 nm to determine cell viability [1] [3].

## 2. Doxorubicin Accumulation and Efflux Assay

- **Purpose:** To evaluate the effect of **Falnidamol** on the intracellular concentration and export of chemotherapeutic drugs.
- **Cell Preparation:** Cells are seeded in 6-well plates (e.g.,  $1 \times 10^6$  cells/well) for 24 hours.
- **Accumulation:** Cells are treated with **Falnidamol** or control for 2 hours, followed by incubation with Doxorubicin (e.g., 10  $\mu$ M) for another 2 hours.
- **Efflux:** Cells are first loaded with Doxorubicin, then incubated with **Falnidamol**, and sampled at various time points.
- **Analysis:** Cells are collected and analyzed by flow cytometry to measure intracellular Doxorubicin fluorescence [1] [3].

The following diagram illustrates the established mechanism by which **Falnidamol** reverses multidrug resistance.



Click to download full resolution via product page

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Preclinical studies of the falnidamol as a highly potent and ... [pmc.ncbi.nlm.nih.gov]
2. CAS 196612-93-8 Falnidamol [bocsci.com]
3. Preclinical studies of the falnidamol as a highly potent and specific... [bmccancer.biomedcentral.com]

To cite this document: Smolecule. [Falnidamol Profile and Experimental Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547937#falnidamol-structural-analogs-comparison>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)